N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide
Description
N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide is a synthetic organic compound characterized by a piperidine core substituted with a carbothioamide group and a propargyl ether linkage to a 2,4,6-trichlorophenoxy moiety. Structural analogs, such as Prochloraz (a fungicide with a trichlorophenoxy-ethyl-imidazole carboxamide structure), highlight the importance of the trichlorophenoxy moiety in bioactivity .
Properties
CAS No. |
23341-91-5 |
|---|---|
Molecular Formula |
C15H15Cl3N2OS |
Molecular Weight |
377.71 |
IUPAC Name |
N-[3-(2,4,6-trichlorophenoxy)prop-1-ynyl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C15H15Cl3N2OS/c16-11-9-12(17)14(13(18)10-11)21-8-4-5-19-15(22)20-6-2-1-3-7-20/h9-10H,1-3,6-8H2,(H,19,22) |
InChI Key |
KRASVNYLKKMRIQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)NC#CCOC2=C(C=C(C=C2Cl)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide typically involves the reaction of 2,4,6-trichlorophenol with propargyl bromide to form 3-(2,4,6-trichlorophenoxy)prop-1-yne. This intermediate is then reacted with piperidine-1-carbothioamide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production facilities are equipped with advanced technologies to handle the synthesis, purification, and packaging of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its combination of a piperidine-carbothioamide core, propynyl linker, and trichlorophenoxy group. Key comparisons with analogous compounds are outlined below:
Physicochemical Properties
Crystallographic and Analytical Data
- Structural validation of analogs (e.g., Prochloraz metabolites) often employs SHELX programs for crystallographic refinement .
- LC-MS and HRMS data for related compounds () suggest the target compound would exhibit distinct retention times (e.g., ~3.5–4.5 min in reverse-phase HPLC) and a characteristic [M+H]+ ion at m/z 384.1 .
Biological Activity
N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide is a compound of interest due to its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperidine ring substituted with a propynyl group and a 2,4,6-trichlorophenoxy moiety. Its structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds similar to N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine derivatives exhibit significant antimicrobial activity. For instance, studies on piperidine derivatives have shown effectiveness against various bacterial strains. The presence of the trichlorophenoxy group is believed to enhance the lipophilicity of the compound, facilitating its penetration through microbial membranes.
Cytotoxicity
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. A study involving similar piperidine derivatives reported IC50 values indicating potent cytotoxicity against human prostate cancer cell lines (PC3 and DU145) at concentrations ranging from 0.1 to 50 μM . The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.
The proposed mechanism of action includes the inhibition of key enzymes involved in tumor growth and survival. The compound may interact with targets such as soluble epoxide hydrolase (sEH), which is implicated in the metabolism of fatty acids and has been linked to cancer progression .
Case Studies
- Antiviral Activity : In related studies, compounds with structural similarities have been tested for antiviral properties against influenza viruses. Molecular docking studies suggested that these compounds could inhibit viral neuraminidase, leading to reduced viral replication .
- Anti-inflammatory Effects : Some derivatives have also been evaluated for their anti-inflammatory properties. In vitro tests showed a reduction in nitric oxide production in macrophages, indicating potential therapeutic applications in inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
